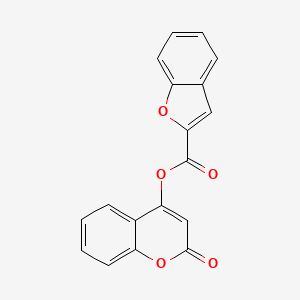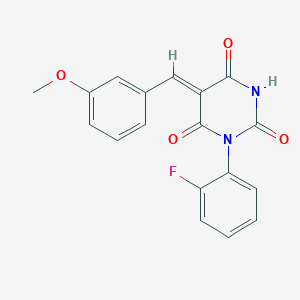![molecular formula C19H22N2O2S B5884001 N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5884001.png)
N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as "BML-275" and belongs to the class of thiazolidinedione derivatives.
作用機序
BML-275 exerts its effects by targeting the PPARγ pathway, which is involved in the regulation of glucose and lipid metabolism. BML-275 acts as an agonist of PPARγ, which leads to the activation of this pathway. Activation of PPARγ leads to the inhibition of the growth of cancer cells and the reduction of inflammation.
Biochemical and Physiological Effects:
BML-275 has been shown to have a range of biochemical and physiological effects. In cancer cells, BML-275 inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. BML-275 also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines. In addition, BML-275 has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of BML-275 is its specificity for the PPARγ pathway. This specificity allows researchers to study the effects of PPARγ activation without the interference of other pathways. However, BML-275 has some limitations for lab experiments. For example, BML-275 has poor solubility in water, which can make it difficult to administer in vivo. In addition, BML-275 can be toxic at high doses, which can limit its use in animal models.
将来の方向性
There are several future directions for the study of BML-275. One area of research is the development of more potent and selective PPARγ agonists. Another area of research is the investigation of the effects of BML-275 in combination with other drugs for the treatment of cancer, diabetes, and inflammation. Finally, the development of new formulations of BML-275 with improved solubility and bioavailability is an important area of research for the future.
Conclusion:
In conclusion, BML-275 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BML-275 has been extensively studied for its potential applications in cancer research, diabetes, obesity, and inflammation. BML-275 exerts its effects by targeting the PPARγ pathway, which is involved in the regulation of glucose and lipid metabolism. BML-275 has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound.
合成法
The synthesis of BML-275 involves the reaction of 5-tert-butyl-2-hydroxybenzenediazonium chloride with thioamide followed by the reaction with 4-methylbenzoic acid. This reaction leads to the formation of BML-275 as a white solid.
科学的研究の応用
BML-275 has been extensively studied for its potential applications in various fields of science. One of the most significant applications of BML-275 is in the field of cancer research. Studies have shown that BML-275 can inhibit the growth of cancer cells by targeting the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. BML-275 has also been studied for its potential applications in the treatment of diabetes, obesity, and inflammation.
特性
IUPAC Name |
N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-12-5-7-13(8-6-12)17(23)21-18(24)20-15-11-14(19(2,3)4)9-10-16(15)22/h5-11,22H,1-4H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRQGNNLTBGPEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5883945.png)
![7-isobutyl-8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5883957.png)






![2-{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5884002.png)
![methyl 2-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate](/img/structure/B5884019.png)
![1-(2-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884020.png)

